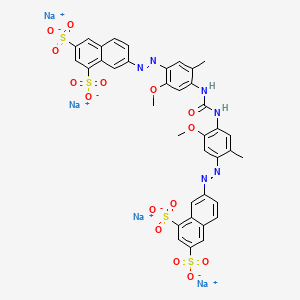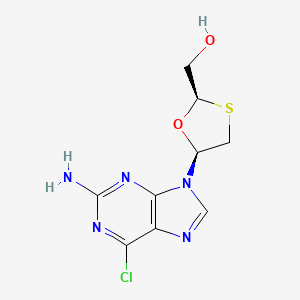
4-(2-Chloroethylcarbamoylamino)-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloroethylcarbamoylamino)-2-hydroxybenzoic acid: is a chemical compound with the molecular formula C9H10ClNO4. It is also known by its systematic name: 3,5-bis[(2-chloroethyl-nitroso-carbamoyl)amino]benzoic acid . This compound features a benzene ring substituted with a hydroxyl group and a carbamoyl group, along with two chloroethyl groups.
Vorbereitungsmethoden
Synthetic Routes: The synthetic routes for this compound involve the introduction of chloroethyl and carbamoyl functionalities onto a benzoic acid scaffold. Specific methods include:
-
Nitrosochlorination: : The chloroethyl group can be introduced via nitrosochlorination of the corresponding benzoic acid derivative. This reaction involves the addition of chloroethylamine to the aromatic ring, followed by nitrosation to form the nitroso group.
-
Carbamoylation: : The carbamoyl group is typically introduced through carbamoylation reactions. For example, treatment of the chloroethyl-nitroso derivative with ammonia or an amine source leads to the formation of the carbamoyl group.
Industrial Production Methods: Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency, yield, and safety.
Analyse Chemischer Reaktionen
Reactions:
Oxidation: The hydroxyl group can undergo oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the nitroso group can yield an amino group.
Substitution: The chloroethyl groups are susceptible to nucleophilic substitution reactions.
Hydrogenation Catalysts: For reduction of the nitroso group, hydrogenation catalysts (e.g., palladium on carbon) are employed.
Strong Bases: To facilitate substitution reactions, strong bases (e.g., sodium hydroxide) may be used.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicine: It might exhibit pharmacological properties due to its structural features. Further research is needed to explore its potential as a drug candidate.
Chemistry: As a synthetic intermediate, it can participate in the construction of more complex molecules.
Industry: Its use in the synthesis of specialty chemicals or materials could be explored.
Wirkmechanismus
The specific mechanism of action for this compound remains an area of investigation. It may interact with cellular targets or pathways related to its functional groups.
Vergleich Mit ähnlichen Verbindungen
While I don’t have information on directly similar compounds, it’s essential to compare its structure, reactivity, and applications with related benzoic acid derivatives.
Eigenschaften
CAS-Nummer |
90794-85-7 |
|---|---|
Molekularformel |
C10H11ClN2O4 |
Molekulargewicht |
258.66 g/mol |
IUPAC-Name |
4-(2-chloroethylcarbamoylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H11ClN2O4/c11-3-4-12-10(17)13-6-1-2-7(9(15)16)8(14)5-6/h1-2,5,14H,3-4H2,(H,15,16)(H2,12,13,17) |
InChI-Schlüssel |
KQGONCSHKNKREE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=O)NCCCl)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3,5-Tris[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B12789352.png)






![2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine](/img/structure/B12789387.png)




